REACTION_SMILES
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[CH2:1]1[CH2:2][O:3][C:4]2([CH2:5][CH:6]=[C:7]([N:10]3[CH2:11][CH2:12][O:13][CH2:14][CH2:15]3)[CH2:8][CH2:9]2)[O:16]1.[CH3:26][CH2:27][CH2:28][CH2:29][CH3:30].[CH:17]12[CH2:18][CH2:19][CH2:20][CH:21]([BH:22]1)[CH2:23][CH2:24][CH2:25]2.[O:31]1[CH2:32][CH2:33][CH2:34][CH2:35]1>>[CH2:1]1[CH2:2][O:3][C:4]2([CH2:5][CH:6]=[CH:7][CH2:8][CH2:9]2)[O:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1=C(N2CCOCC2)CCC2(C1)OCCO2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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B1C2CCCC1CCC2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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C1=CCC2(CC1)OCCO2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |